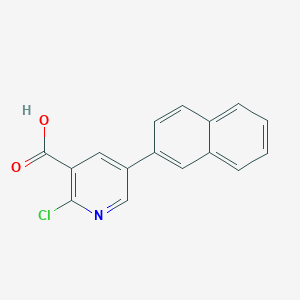

2-Chloro-5-(naphthalen-2-YL)nicotinic acid

Description

2-Chloro-5-(naphthalen-2-yl)nicotinic acid is a nicotinic acid derivative featuring a chlorine substituent at the 2-position of the pyridine ring and a naphthalen-2-yl group at the 5-position.

Properties

IUPAC Name |

2-chloro-5-naphthalen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-15-14(16(19)20)8-13(9-18-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZNZAKFGSGBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(N=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687673 | |

| Record name | 2-Chloro-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-14-5 | |

| Record name | 2-Chloro-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(naphthalen-2-yl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the chlorination of the N-oxide of nicotinic acid, followed by substitution reactions to introduce the naphthalene group. The reaction conditions often involve the use of chlorinating agents such as phosphorus oxychloride and phosphorus trichloride, with the temperature controlled around 60°C .

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves a multi-step process including esterification, nucleophilic substitution, and hydrolysis. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(naphthalen-2-yl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

Chlorinating Agents: Phosphorus oxychloride, phosphorus trichloride.

Nucleophiles: Various nucleophiles can be used for substitution reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-(naphthalen-2-yl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(naphthalen-2-yl)nicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-5-(naphthalen-2-yl)nicotinic acid and related compounds:

*Calculated based on molecular formula C₁₆H₁₀ClNO₂.

Key Insights from Comparative Analysis:

Trifluoromethyl (CF₃) substituents, as in , introduce strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity Trends :

- Chlorine at the 2-position is conserved across analogs, suggesting its critical role in steric or electronic interactions with target proteins (e.g., PPARα) .

- Compounds with bis(trifluoromethyl)phenyl groups () exhibit higher molecular complexity, which may correlate with selective inhibition of enzymes like cyclooxygenase-2 (COX-2) .

Synthetic Accessibility :

- The synthesis of naphthalene-containing analogs (e.g., ) often involves Suzuki-Miyaura coupling or Friedel-Crafts acylation, while trifluoromethyl derivatives may require halogen exchange reactions .

Biological Activity

2-Chloro-5-(naphthalen-2-YL)nicotinic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Chloro-5-(naphthalen-2-YL)nicotinic acid features a naphthalene moiety attached to a nicotinic acid framework with a chlorine substituent at the 2-position. The chemical formula is , and its molecular weight is approximately 251.68 g/mol.

Antimicrobial Properties

Research indicates that 2-Chloro-5-(naphthalen-2-YL)nicotinic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 2-Chloro-5-(naphthalen-2-YL)nicotinic acid on MCF-7 breast cancer cells. The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

The biological activity of 2-Chloro-5-(naphthalen-2-YL)nicotinic acid can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation: It has been suggested that this compound interacts with nicotinic acetylcholine receptors, potentially influencing neurotransmission and cellular signaling pathways.

Research Applications

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis, particularly for developing novel pharmaceuticals. Its unique structure allows for further modifications that can enhance its biological properties or target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.